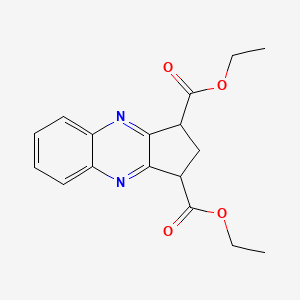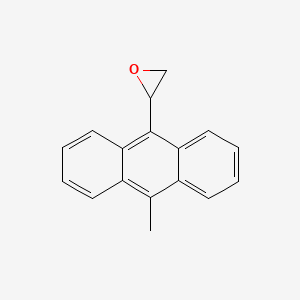
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,2-Bis(ethenyl)benzene; 2-(dimethylamino)ethane-1,1-diol; 1-ethenyl-2-ethylbenzene; styrene” is a complex mixture of four distinct organic compounds, each with unique properties and applications. These compounds are:
1,2-Bis(ethenyl)benzene:
2-(Dimethylamino)ethane-1,1-diol: Known for its applications in organic synthesis and as a precursor in the production of various chemicals.
1-Ethenyl-2-ethylbenzene: An aromatic hydrocarbon used in the synthesis of other organic compounds.
Styrene: A widely used monomer in the production of polystyrene and other copolymers.
準備方法
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene can be synthesized through the dehydrogenation of ethylbenzene. The process involves passing ethylbenzene over a catalyst at high temperatures to produce styrene, which can then be further processed to obtain 1,2-Bis(ethenyl)benzene .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol is typically synthesized by the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene can be prepared through Friedel-Crafts alkylation of benzene with ethylene. The reaction is catalyzed by aluminum chloride (AlCl3) and requires careful control of reaction conditions to achieve high yields .
Styrene
Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst, typically iron oxide, at high temperatures to produce styrene .
化学反応の分析
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include catalysts like copper iodide and bases such as sodium hydroxide .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. It can also undergo oxidation and reduction reactions under appropriate conditions .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve reagents like nitric acid, sulfuric acid, and halogens .
Styrene
Styrene is known for its polymerization reactions, where it forms polystyrene. It can also undergo oxidation and halogenation reactions. Common reagents include peroxides for polymerization and halogens for halogenation .
科学的研究の応用
1,2-Bis(ethenyl)benzene
1,2-Bis(ethenyl)benzene is used in the production of ion-exchange resins, which are essential in water purification and chemical separation processes. It is also used in the synthesis of cross-linked polymers for various industrial applications .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. It is also employed in the production of surfactants and as a catalyst in organic reactions .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene is used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers .
Styrene
Styrene is widely used in the production of polystyrene, a versatile plastic used in packaging, insulation, and consumer goods. It is also used in the production of synthetic rubber and resins .
作用機序
1,2-Bis(ethenyl)benzene
The mechanism of action of 1,2-Bis(ethenyl)benzene involves its ability to undergo polymerization reactions, forming cross-linked polymers with high stability and resistance to chemical degradation .
2-(Dimethylamino)ethane-1,1-diol
2-(Dimethylamino)ethane-1,1-diol acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Its mechanism of action involves the donation of electron pairs to electrophilic centers .
1-Ethenyl-2-ethylbenzene
1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic reagents to form substituted products .
Styrene
Styrene undergoes polymerization through a free-radical mechanism, where the vinyl group reacts with initiators to form long polymer chains. This process is essential in the production of polystyrene .
類似化合物との比較
1,2-Bis(ethenyl)benzene
Similar compounds include 1,4-divinylbenzene and 1,3-divinylbenzene. 1,2-Bis(ethenyl)benzene is unique due to its specific substitution pattern, which affects its polymerization properties .
2-(Dimethylamino)ethane-1,1-diol
Similar compounds include 2-(diethylamino)ethanol and 2-(methylamino)ethanol. 2-(Dimethylamino)ethane-1,1-diol is unique due to its dual functional groups, which enhance its reactivity in organic synthesis .
1-Ethenyl-2-ethylbenzene
Similar compounds include ethylbenzene and styrene. 1-Ethenyl-2-ethylbenzene is unique due to its additional ethyl group, which influences its reactivity in electrophilic aromatic substitution reactions .
Styrene
Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and its well-studied polymerization properties .
特性
分子式 |
C32H41NO2 |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene |
InChI |
InChI=1S/C10H12.C10H10.C8H8.C4H11NO2/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4(6)7/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;4,6-7H,3H2,1-2H3 |
InChIキー |
ODAGLEFQXQTAQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C=C.CN(C)CC(O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
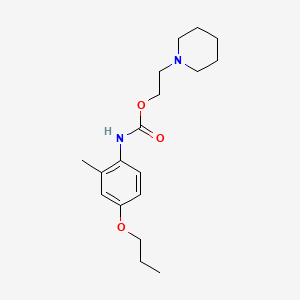

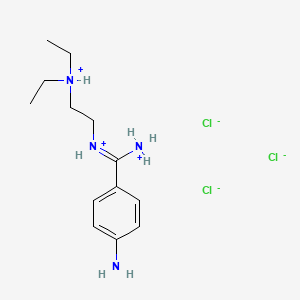

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
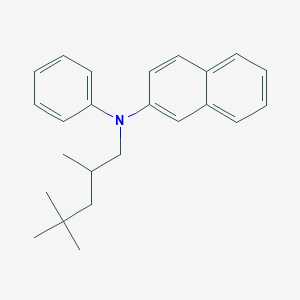
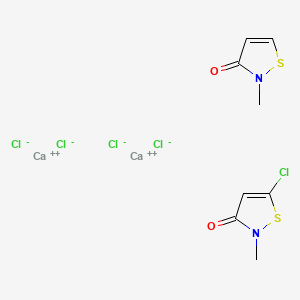
![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
